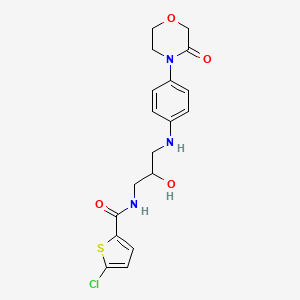
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide: is a potential impurity of the anticoagulant drug Rivaroxaban. Its chemical name is 2-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]-2H-isoindole-1,3-dione . This compound is significant in the pharmaceutical industry as it is used to ensure the purity and quality of Rivaroxaban, which is crucial for its safety and efficacy in preventing and treating blood clots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide involves several steps. One of the key steps includes the cyclization of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 4-(4-isocyanatophenyl)morpholin-3-one . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. Techniques like recrystallization in a mixture of dimethyl sulfoxide (DMSO) and water are used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and acetonitrile as a solvent . The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the deprotection reaction in the synthetic process of Rivaroxaban can yield amino intermediates .
Aplicaciones Científicas De Investigación
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide has several scientific research applications, including:
Pharmaceutical Quality Control: It is used to ensure the purity and quality of Rivaroxaban, which is crucial for its safety and efficacy.
Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Toxicological Studies: It is used in studies to understand the potential toxicological effects of impurities in pharmaceutical products.
Mecanismo De Acción
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide works by inhibiting Factor Xa , an essential component in the blood clotting process . This inhibition helps prevent the formation of new clots and the growth of existing ones. The molecular targets involved include the active site of Factor Xa, where the compound binds and inhibits its activity .
Comparación Con Compuestos Similares
Rivaroxaban Impurity 1: .
Rivaroxaban Impurity E: Another related compound used in the quality control of Rivaroxaban.
Uniqueness: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide is unique due to its specific chemical structure and its role in inhibiting Factor Xa. This makes it particularly important in ensuring the safety and efficacy of Rivaroxaban .
Propiedades
Fórmula molecular |
C18H20ClN3O4S |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
5-chloro-N-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25) |
Clave InChI |
OKMRQXXUAFSBCM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















